Ethylcyclohexane
Overview
Description
Ethylcyclohexane is an organic compound with the chemical formula C8H16. It is a colorless, transparent liquid that is insoluble in water but miscible with organic solvents such as ethanol, acetone, ether, benzene, and petroleum ether . This compound is primarily used as a raw material in organic synthesis, a solvent, and a standard substance in chromatographic analysis .
Mechanism of Action
Target of Action
Ethylcyclohexane (C8H16) is primarily used as a model compound in combustion studies . It serves as a representative for alkyl-substituted cycloalkanes, which are components of transport fuels . The primary targets of this compound are therefore the chemical species involved in combustion reactions, such as hydroxyl radicals (OH) and chlorine atoms (Cl) .
Mode of Action
This compound interacts with its targets through combustion reactions . These reactions involve the breaking of chemical bonds in this compound and the formation of new bonds to produce different chemical species . The process includes high-temperature pyrolysis and oxidation .
Biochemical Pathways
The combustion of this compound involves several biochemical pathways. One key pathway is the ring-opening isomerization of this compound radicals . This process leads to the formation of various intermediates, including dozens of hydrocarbons and oxygenated intermediates . These intermediates play crucial roles in the downstream effects of the combustion process, such as energy release and the formation of other chemical species .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, we can draw a parallel for this compound in terms of its physical and chemical properties. This compound has a molar mass of 112.21 g/mol, a boiling point of 405 K, a melting point of 162 K, and a density of 0.789 g/mL . These properties influence its behavior in the combustion process, such as its volatility, reactivity, and the rate at which it undergoes chemical reactions .
Result of Action
The combustion of this compound results in the release of energy and the formation of various chemical species . These include numerous hydrocarbons and oxygenated intermediates, which can further participate in other reactions . The process also leads to the production of heat and light, which are characteristic features of combustion reactions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature and pressure conditions can significantly affect the rate and extent of the combustion reactions . Moreover, the presence of other chemical species in the environment can also influence the reaction pathways and the formation of intermediates . Therefore, the action, efficacy, and stability of this compound in combustion reactions are highly dependent on the specific environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylcyclohexane can be synthesized through the catalytic hydrogenation of ethylbenzene. The process involves partial catalytic hydrogenation of an initial mixture of ethylbenzene and meta-xylene to achieve a conversion of ethylbenzene to this compound between 50 to 99% . The reaction conditions typically include the use of a catalyst such as palladium or platinum and hydrogen gas under elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, this compound is produced through a similar catalytic hydrogenation process. The partially hydrogenated mixture is separated by distillation to isolate this compound and non-hydrogenated ethylbenzene. The fraction containing this compound is then subjected to total catalytic hydrogenation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethylcyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and elevated temperatures.
Reduction: Reduction reactions of this compound are less common, but it can be reduced using hydrogen gas in the presence of a metal catalyst.
Substitution: this compound can undergo halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms in the molecule. These reactions usually occur under ultraviolet light or in the presence of a catalyst.
Major Products:
Oxidation: The oxidation of this compound can produce various oxygenated compounds, including alcohols, ketones, and carboxylic acids.
Substitution: Halogenation reactions yield halogenated derivatives of this compound, such as ethylcyclohexyl chloride or bromide.
Scientific Research Applications
Ethylcyclohexane has several scientific research applications:
Chemistry: It is used as a model compound to study the reaction kinetics of alkyl-substituted cycloalkanes with hydroxyl radicals and chlorine atoms.
Biology and Medicine: While this compound itself is not widely used in biological or medical research, its derivatives and related compounds are studied for their potential biological activities.
Comparison with Similar Compounds
Ethylcyclohexane can be compared with other similar compounds such as mthis compound, propylcyclohexane, and ethylcyclopentane:
Mthis compound: this compound has a longer side chain compared to mthis compound, which affects its combustion properties and aromatics formation.
Propylcyclohexane: Propylcyclohexane has a longer alkyl chain than this compound, leading to differences in steric hindrance and reactivity.
Ethylcyclopentane: Ethylcyclopentane has a five-membered ring structure, whereas this compound has a six-membered ring, resulting in different conformational and steric properties.
This compound’s unique properties and reactivity make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethylcyclohexane | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-2-8-6-4-3-5-7-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEWJVIFRVWJOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Record name | ETHYL CYCLOHEXANE | |
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DSSTOX Substance ID |
DTXSID1051779 | |
Record name | Ethylcyclohexane | |
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Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl cyclohexane appears as a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] Very faintly yellow-green liquid; [MSDSonline] | |
Record name | ETHYL CYCLOHEXANE | |
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Record name | Ethylcyclohexane | |
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Boiling Point |
269 °F at 760 mmHg (USCG, 1999) | |
Record name | ETHYL CYCLOHEXANE | |
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Flash Point |
95 °F (USCG, 1999) | |
Record name | ETHYL CYCLOHEXANE | |
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Density |
0.788 at 68 °F (USCG, 1999) - Less dense than water; will float | |
Record name | ETHYL CYCLOHEXANE | |
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Vapor Pressure |
31.02 mmHg (USCG, 1999), 12.8 [mmHg] | |
Record name | ETHYL CYCLOHEXANE | |
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Record name | Ethylcyclohexane | |
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CAS No. |
1678-91-7 | |
Record name | ETHYL CYCLOHEXANE | |
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Record name | Ethylcyclohexane | |
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Record name | Ethylcyclohexane | |
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Record name | ETHYLCYCLOHEXANE | |
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Record name | Cyclohexane, ethyl- | |
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Melting Point |
-168 °F (USCG, 1999) | |
Record name | ETHYL CYCLOHEXANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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